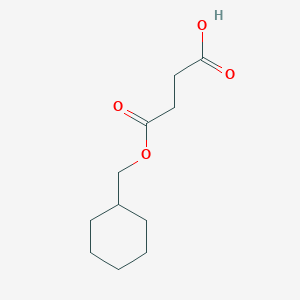
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in scientific research. It belongs to the class of indenylpiperidine derivatives and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X is not fully understood. However, it is believed to act on the central nervous system by modulating dopamine receptors. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been found to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce cell death in cancer cells and inhibit tumor growth in animal models. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been shown to improve cognitive function and motor performance in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in animal models and clinical trials. Another area of interest is its potential as an antitumor agent. Research is needed to determine the optimal dosage and administration route for N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X and its effects on various physiological systems.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperidine and 2-thiophenecarboxylic acid to form N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X. The yield of the synthesis method is high, and the purity of the compound is also excellent.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its effects on the central nervous system, including its ability to modulate dopamine receptors and its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(21-17-7-6-14-3-1-4-16(14)13-17)15-8-10-22(11-9-15)20(24)18-5-2-12-25-18/h2,5-7,12-13,15H,1,3-4,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLXCZVJHSXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)
![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)



![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)
![N-(3-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5881673.png)

![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)

![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)

